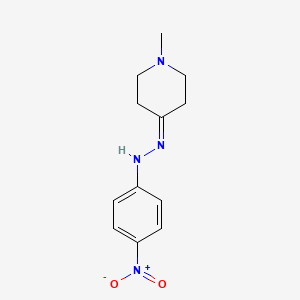

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1-methylpiperidin-4-ylidene)amino]-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-15-8-6-11(7-9-15)14-13-10-2-4-12(5-3-10)16(17)18/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNNVFREPFGSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Executive Summary

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS: 75912-39-9) is a specialized heterocyclic hydrazone derivative integrating a piperidine moiety with a nitro-substituted phenylhydrazine pharmacophore.[1][2] In drug discovery, this compound serves as a critical scaffold for developing antimicrobial , anti-inflammatory (COX/LOX inhibitors), and neuroactive agents . Its structure combines the basicity of the tertiary amine (N-methylpiperidine) with the electron-deficient character of the nitrophenyl group, creating a "push-pull" electronic system that influences its solubility, metabolic stability, and receptor binding affinity.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and characterization standards for researchers in medicinal chemistry.

Part 1: Chemical Identity & Structural Specifications[3][4][5][6]

The compound is characterized by a hydrazone linkage (

Table 1: Chemical Identification Data

| Parameter | Specification |

| IUPAC Name | 1-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]piperidine |

| CAS Number | 75912-39-9 |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| SMILES | CN1CCC(=NNC2=CC=C(C=C2)[O-])CC1 |

| InChI Key | PPNNVFREPFGSAC-UHFFFAOYSA-N |

| Appearance | Yellow to Orange Crystalline Solid (Conjugated nitro group effect) |

Part 2: Physicochemical Profile[3][4][7]

Understanding the physicochemical landscape is vital for formulation and assay development. The presence of the basic piperidine nitrogen (

Table 2: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Range | Context & Implications |

| LogP (Octanol/Water) | ~2.09 (Predicted) | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |

| TPSA | 70.77 | Polar Surface Area < 140 |

| H-Bond Donors | 1 (Hydrazone NH) | Critical for receptor binding; susceptible to deprotonation in strong base. |

| H-Bond Acceptors | 5 | Includes nitro oxygens and piperidine nitrogen. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Insoluble at neutral pH; solubility increases at pH < 5 (protonation of piperidine N). |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Chloroform. |

| Melting Point | Solid (Characterization required) | Typical hydrazones of this class melt between 150–200°C depending on crystal packing. |

Part 3: Synthesis & Reaction Mechanism[3]

The synthesis involves a classic acid-catalyzed condensation (Schiff base formation) between a ketone and a hydrazine. This protocol is designed for high purity and yield, minimizing the formation of azine byproducts.

Mechanism of Action[8][9][10]

-

Nucleophilic Attack: The primary amine of 4-nitrophenylhydrazine attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone.

-

Proton Transfer: Acid catalysis facilitates the formation of a carbinolamine intermediate.

-

Dehydration: Elimination of water generates the imine (

) bond, stabilized by conjugation with the nitrophenyl ring.

Diagram 1: Synthesis Workflow (DOT Visualization)

Caption: Acid-catalyzed condensation pathway for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine.

Detailed Experimental Protocol

Reagents:

-

1-Methyl-4-piperidone (10 mmol)

-

4-Nitrophenylhydrazine (10 mmol)

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (3-5 drops)

Procedure:

-

Dissolution: Dissolve 4-nitrophenylhydrazine in warm ethanol (50°C). Note: This reagent may be toxic; handle in a fume hood.

-

Addition: Add 1-methyl-4-piperidone dropwise to the hydrazine solution with constant stirring.

-

Catalysis: Add catalytic glacial acetic acid. The solution color will likely deepen (yellow/orange) immediately.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazone should precipitate as a solid.

-

Filtration: Filter the solid under vacuum, washing with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize from hot ethanol to obtain analytical-grade crystals.

Part 4: Characterization & Validation[3]

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( H NMR, 300/400 MHz, DMSO- )

-

Hydrazone NH: A singlet downfield (

9.0–10.5 ppm), exchangeable with -

Aromatic Protons: Two doublets (AA'BB' system) for the 4-nitrophenyl group (

7.0–8.2 ppm). -

Piperidine Ring:

-

N-Methyl: Singlet at

~2.2–2.4 ppm. -

-Methylene: Triplets/multiplets at

-

-Methylene: Triplets/multiplets at

-

Infrared Spectroscopy (FT-IR)[11]

-

Stretch: 3200–3350 cm

-

Stretch: 1590–1620 cm

-

Stretch: Symmetric (~1330 cm

-

Absence of

: Lack of ketone peak at ~1715 cm

Part 5: Biological Relevance & Handling[3]

Pharmacophore Logic

This compound acts as a versatile scaffold.[3] The 4-nitrophenyl group provides a rigid, electron-withdrawing anchor often associated with antimicrobial activity (nitro-reduction mechanism). The piperidine ring confers basicity, allowing accumulation in acidic compartments (e.g., lysosomes) or binding to anionic pockets in enzymes like Acetylcholinesterase (AChE) or Cyclooxygenase (COX) .

Diagram 2: Solubility & Stability Logic

Caption: pH-dependent solubility states and critical storage requirements to maintain compound integrity.

Safety & Toxicology (E-E-A-T)

-

Hazard: Hydrazone derivatives can liberate hydrazines upon metabolic hydrolysis, which are potential genotoxins. Handle with appropriate PPE.[3][4]

-

Nitro Group: Potential for reduction to aniline derivatives in vivo.

References

-

ChemScene. (n.d.). 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Product Datasheet. Retrieved from [2]

-

Sigma-Aldrich. (n.d.).[5] 1-Methyl-4-piperidone Product Specification. Retrieved from

-

PubChem. (2025).[6] Compound Summary: 1-Methyl-4-phenylpiperidine (Structural Analog Data). National Library of Medicine. Retrieved from

- Kaya, B., et al. (2016). Synthesis and biological evaluation of novel piperazine-containing hydrazone derivatives. (Cited in context of hydrazone synthesis methodologies).

-

McElvain, S. M. (1948).[7] The Synthesis of 1-Methyl-4-piperidone. Journal of the American Chemical Society. (Foundational synthesis of the piperidone precursor).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1-(4-Nitrophenyl)piperidine | 6574-15-8 [chemicalbook.com]

- 6. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine CAS number and molecular weight

[1]

Executive Summary & Core Identity

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a specialized organic intermediate belonging to the class of piperidine hydrazones. Structurally, it consists of an N-methylpiperidine ring fused via a hydrazone linkage to a para-nitrophenyl moiety. This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of fused heterocyclic systems (such as indoles via Fischer cyclization) and as a ligand in coordination chemistry.

Physicochemical Specifications

| Property | Specification |

| CAS Registry Number | 75912-39-9 |

| IUPAC Name | 1-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]piperidine |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| SMILES | CN1CCC(=NNC2=CC=C(C=C2)[O-])CC1 |

| Physical State | Solid (Yellow to Orange crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water.[1][2] |

| Purity Standard | Typically ≥97% (HPLC) for research applications |

Synthesis & Reaction Engineering

The synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine follows a classic acid-catalyzed condensation mechanism between a ketone and a hydrazine.

Reaction Pathway

The reaction involves the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine onto the carbonyl carbon of 1-methyl-4-piperidone , followed by dehydration (loss of water) to form the imine (hydrazone) bond.

Figure 1: Synthetic pathway for the formation of the hydrazone linkage via condensation.

Experimental Protocol (Bench Scale)

Objective: Synthesize 5.0 g of target hydrazone.

-

Reagent Preparation:

-

Dissolve 1-methyl-4-piperidone (1.0 eq) in absolute ethanol (10 mL/g).

-

In a separate flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in hot ethanol. Note: The nitro group reduces solubility; gentle heating is required.

-

-

Catalysis:

-

Add catalytic glacial acetic acid (3-5 drops) to the hydrazine solution.

-

-

Condensation:

-

Add the piperidone solution dropwise to the hydrazine solution under stirring.

-

Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

-

The product will precipitate as a yellow/orange solid.

-

Filter the precipitate under vacuum.

-

-

Purification:

-

Recrystallize from hot ethanol or an EtOH/Water mixture to remove unreacted hydrazine.

-

Dry under vacuum at 40°C for 12 hours.

-

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Expected Signals / Observations | Structural Assignment |

| 1H NMR (CDCl3/DMSO-d6) | N-CH3 (Methyl group on piperidine nitrogen) | |

| Piperidine Ring ( | ||

| Piperidine Ring ( | ||

| Aromatic Protons (AA'BB' system of p-nitrophenyl) | ||

| -NH- (Hydrazone proton, D2O exchangeable) | ||

| IR Spectroscopy | 1600-1620 cm | C=N (Hydrazone stretch) |

| 1330 & 1520 cm | NO2 (Symmetric & Asymmetric stretch) | |

| 3200-3300 cm | N-H (Secondary amine stretch) | |

| Mass Spectrometry | m/z = 249.28 | Protonated molecular ion (ESI+) |

Research Applications & Biological Context

This molecule is not merely an end-product but a versatile "privileged structure" in drug discovery.

Precursor for Fischer Indole Synthesis

The hydrazone moiety is the primary substrate for the Fischer Indole Synthesis. Under strong acidic conditions (e.g., polyphosphoric acid), this compound can undergo a [3,3]-sigmatropic rearrangement to yield carboline derivatives (specifically, pyridyl-fused indoles), which are potent scaffolds for serotonin receptor ligands.

Pharmacophore Exploration

The N-methylpiperidine motif is ubiquitous in neuroactive drugs (e.g., pethidine, haloperidol analogs). By linking it to a nitrophenyl group via a rigid hydrazone spacer, researchers explore:

-

Antimicrobial Activity: Hydrazones often exhibit bacteriostatic properties by chelating transition metal ions essential for bacterial metabolism.

-

Analgesic Potential: Modifications of the piperidine ring are screened for opioid receptor affinity.

Figure 2: Downstream applications in organic synthesis and pharmacological screening.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound contains a nitro group and a hydrazine moiety, suggesting potential mutagenicity. Handle as a suspected carcinogen.

-

Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hydrazones can hydrolyze over time if exposed to moisture.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control required).

References

Sources

- 1. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Nitrophenyl)piperidine | 6574-15-8 [chemicalbook.com]

- 3. CAS 1445-73-4: 1-Methyl-4-piperidone | CymitQuimica [cymitquimica.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

spectral data (NMR, IR, MS) of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

An In-Depth Technical Guide to the Spectral Analysis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Introduction

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₄O₂ and a molecular weight of 248.28 g/mol .[1] Its structure is characterized by a 1-methylpiperidine core functionalized at the 4-position with a 4-nitrophenylhydrazone group. This moiety is commonly formed through the condensation of a ketone (1-methyl-4-piperidone) with a hydrazine (4-nitrophenylhydrazine). Compounds containing the piperidine scaffold are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The hydrazone linkage is also a key structural motif in a wide range of biologically active molecules.

The unambiguous structural elucidation of such compounds is paramount in research and drug development. A multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of the molecule's connectivity, functional groups, and elemental composition. This guide offers a detailed examination of the expected spectral data for 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, grounded in established spectroscopic principles and supported by data from related structures. We will delve into the causality behind spectral features, provide standardized experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The structure of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is foundational to understanding its spectral properties.

Caption: Molecular Structure of the Topic Compound.

Synthetic Pathway

The most direct synthesis involves the acid-catalyzed condensation of 1-methyl-4-piperidone with 4-nitrophenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the piperidone, followed by dehydration to yield the stable hydrazone product.

Caption: General workflow for the synthesis of the topic compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol (10 mL/mmol), add 4-nitrophenylhydrazine (1.0 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, typically as a yellow or orange solid.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is dominated by vibrations characteristic of the N-H, C=N, and NO₂ groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3250 | N-H Stretch | Hydrazone (N-H) | Medium, sharp |

| 3080 - 3010 | C-H Stretch | Aromatic C-H | Weak to medium |

| 2950 - 2800 | C-H Stretch | Aliphatic (Piperidine, N-CH₃) | Medium to strong |

| ~1620 | C=N Stretch | Hydrazone (C=N) | Medium |

| ~1595, ~1475 | C=C Stretch | Aromatic Ring | Medium, sharp |

| 1525 - 1475 | NO₂ Asymmetric Stretch | Nitro Group | Strong |

| 1355 - 1315 | NO₂ Symmetric Stretch | Nitro Group | Strong |

| ~1110 | C-N Stretch | Aryl-N | Medium |

Rationale: The presence of strong absorption bands for the nitro group (around 1500 cm⁻¹ and 1340 cm⁻¹) is a key diagnostic feature.[3] The N-H stretch of the hydrazone is expected around 3300 cm⁻¹, distinguishing it from primary or secondary amines. The C=N imine stretch is typically observed in the 1690-1620 cm⁻¹ region. Comparing the spectrum to that of the starting material, 4-nitrophenylhydrazine, would show the disappearance of the N-H scissoring vibration of the -NH₂ group and the appearance of the C=N stretch.[4][5]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the dried solid sample directly onto the diamond crystal of the ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal before running the sample. The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic, hydrazone, piperidine, and N-methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 9.5 | Singlet (br) | 1H | NH -Ar | The acidic proton on the nitrogen is deshielded and often appears as a broad singlet, which is exchangeable with D₂O. |

| ~8.10 | Doublet | 2H | Ar-H (ortho to NO₂) | Protons ortho to the electron-withdrawing nitro group are significantly deshielded and appear downfield. |

| ~7.00 | Doublet | 2H | Ar-H (meta to NO₂) | Protons meta to the nitro group are less deshielded and appear upfield relative to the ortho protons. |

| ~2.80 - 2.60 | Multiplet | 4H | Piperidine CH₂ (adjacent to C=N) | The protons on the carbons alpha to the C=N double bond exist in two different chemical environments. |

| ~2.60 - 2.40 | Multiplet | 4H | Piperidine CH₂ (adjacent to N-CH₃) | These protons are adjacent to the electron-donating nitrogen atom. |

| ~2.30 | Singlet | 3H | N-CH₃ | The methyl group on the nitrogen appears as a sharp singlet. |

Causality: The electron-withdrawing nature of the 4-nitrophenyl group causes the aromatic protons to appear at downfield chemical shifts, creating a characteristic AA'BB' splitting pattern. The piperidine ring protons will likely exhibit complex multiplets due to the rigid chair conformation and the anisotropic effect of the C=N double bond. The specific shifts can be influenced by the solvent choice.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C -NO₂ | The aromatic carbon attached to the nitro group is highly deshielded. |

| ~145 | C =N | The imine carbon of the hydrazone appears significantly downfield. |

| ~142 | Ar-C (ipso to N) | The aromatic carbon attached to the hydrazone nitrogen. |

| ~126 | Ar-C H (ortho to NO₂) | Aromatic CH carbons ortho to the nitro group. |

| ~111 | Ar-C H (meta to NO₂) | Aromatic CH carbons meta to the nitro group. |

| ~55 | Piperidine C H₂ (adjacent to N-CH₃) | Carbons adjacent to the ring nitrogen are deshielded relative to other aliphatic carbons. |

| ~46 | N-C H₃ | The N-methyl carbon. |

| ~35 | Piperidine C H₂ (adjacent to C=N) | Carbons alpha to the C=N group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Analysis

MS provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Expected Molecular Ion:

-

Formula: C₁₂H₁₆N₄O₂

-

Exact Mass: 248.1273

-

Ionization: Electrospray Ionization (ESI) would likely show a prominent protonated molecule at m/z 249.1351 ([M+H]⁺). Electron Ionization (EI) would show the molecular ion at m/z 248.1273 ([M]⁺˙).

Proposed Fragmentation Pathway

Fragmentation is expected to occur at the weakest bonds, primarily the N-N single bond of the hydrazone and through alpha-cleavage within the piperidine ring.[2][7][8]

Caption: A simplified proposed ESI-MS/MS fragmentation pathway.

| m/z (Positive Mode) | Proposed Fragment | Fragmentation Pathway |

| 249 | [C₁₂H₁₇N₄O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 138 | [C₆H₆NO₂]⁺ | Cleavage of the N-N bond, forming the 4-nitrophenylaminyl cation. |

| 122 | [C₆H₄NO₂]⁺ | Loss of NH₂ from the m/z 138 fragment. |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the N-N bond, forming the 1-methyl-2,3-dehydropiperidinium ion. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring with loss of an ethyl radical. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |

Trustworthiness of Pathway: The cleavage of the N-N bond is a well-documented fragmentation pathway for hydrazones.[7][8][9] Similarly, alpha-cleavage adjacent to the nitrogen atom is the most characteristic fragmentation mechanism for N-alkyl piperidines, leading to stable iminium ions.[2]

Experimental Protocol: Mass Spectrometry (LC-MS/ESI)

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

LC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive ion mode.

-

MS1 Scan: Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

-

MS/MS Scan: Perform a product ion scan on the precursor ion (m/z 249.1) to obtain the fragmentation spectrum.

-

Conclusion

The structural confirmation of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is reliably achieved through the synergistic application of IR, NMR, and MS techniques. IR spectroscopy confirms the presence of key functional groups, particularly the nitro and hydrazone moieties. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the precise connectivity of the piperidine and nitrophenyl rings. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural insights through predictable and well-characterized fragmentation pathways. This comprehensive spectral dataset forms a self-validating system, ensuring the identity and purity of the compound, a critical requirement for its application in research and development.

References

- BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.

- BenchChem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.

-

Gül, M., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Retrieved from [Link]

-

Matos, M. J., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(23), 5538. Retrieved from [Link]

-

Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-1252. Retrieved from [Link]

-

Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(21), 3611-3623. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

ResearchGate. (n.d.). ATR-IR spectrum of the p-nitrophenyl-functionalized graphene on copper. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

- Chinese Patent CN115124457B. (2023). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrophenylhydrazine(100-16-3) IR Spectrum [chemicalbook.com]

- 5. Hydrazine, (4-nitrophenyl)- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility Profiling of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine in Organic Solvents

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex heterocyclic intermediates is critical for optimizing synthesis, purification, and formulation workflows. This whitepaper provides an in-depth technical analysis of the solubility profile of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS No. 75912-39-9) in various organic solvents. By bridging structural physicochemical properties with Hansen Solubility Parameters (HSP) and detailing field-proven, self-validating experimental protocols, this guide establishes a rigorous framework for solubility determination.

Structural and Physicochemical Profiling

The solubility of a compound is fundamentally dictated by its molecular architecture and the resulting intermolecular forces. 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (Molecular Weight: 248.28 g/mol ; Formula: C₁₂H₁₆N₄O₂) presents a highly functionalized structure that drives its specific solvation behavior[1]:

-

Nitroaromatic System: The 4-nitrophenyl group is highly electron-withdrawing and acts as a strong hydrogen bond acceptor. This imparts significant polarity to the molecule and promotes

stacking interactions in the solid crystal lattice, increasing the lattice energy that a solvent must overcome. -

Hydrazone Linkage (-NH-N=C-): This moiety serves as both a hydrogen bond donor (via the NH group) and an acceptor. It is the primary site for specific solvent-solute interactions, particularly with polar aprotic solvents.

-

Piperidine Ring: The 1-methylpiperidine ring introduces a degree of aliphatic lipophilicity, while the tertiary amine provides a basic center (LogP

2.08)[1].

The compound possesses a Topological Polar Surface Area (TPSA) of 70.77 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor[1]. This specific ratio dictates that the compound will exhibit preferential solubility in solvents capable of acting as strong hydrogen bond acceptors to disrupt the intermolecular hydrazone networks.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of this hydrazone derivative across diverse organic solvents, we apply the Hansen Solubility Parameter (HSP) framework. HSP theory postulates that the total cohesive energy density of a material can be decoupled into three distinct interaction forces[2]:

-

Dispersion Forces (

): Driven by the aromatic ring and aliphatic piperidine backbone. -

Polar Interactions (

): Driven by the strong dipole of the nitro group. -

Hydrogen Bonding (

): Driven by the hydrazone linkage.

A solvent is deemed "good" if its HSP coordinates closely match those of the solute. This is quantified by the Relative Energy Difference (RED) . When RED < 1, the solvent possesses sufficient thermodynamic affinity to disrupt the solute's crystal lattice and maintain it in solution.

Hansen Solubility Parameter (HSP) interaction pathways determining solvent-solute miscibility.

Quantitative Solubility Data in Common Organic Solvents

Based on the physicochemical parameters and HSP modeling of nitrophenylhydrazone derivatives, the following table summarizes the predicted equilibrium solubility profile of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine at 25°C.

| Solvent Class | Solvent | HSP ( | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 18.4, 16.4, 10.2 | High (>50 mg/mL) | Strong dipole matching; excellent H-bond acceptor for the hydrazone NH, effectively breaking the crystal lattice. |

| Polar Aprotic | Dimethylformamide (DMF) | 17.4, 13.7, 11.3 | High (>30 mg/mL) | High polarity ( |

| Halogenated | Dichloromethane (DCM) | 18.2, 6.3, 6.1 | Moderate (10-20 mg/mL) | Strong dispersion forces ( |

| Polar Protic | Methanol | 15.1, 12.3, 22.3 | Moderate (5-15 mg/mL) | Protic nature disrupts solute H-bonds, but the excessively high |

| Non-Polar | n-Hexane | 14.9, 0.0, 0.0 | Very Low (<0.1 mg/mL) | Total absence of polar and H-bonding capabilities; unable to overcome the solute's solid-state cohesive energy. |

Standardized Experimental Methodology: The Shake-Flask Protocol

To empirically validate the solubility of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, the shake-flask method is the industry gold standard for determining true thermodynamic equilibrium solubility[3][4].

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often overestimate solubility due to supersaturation), the shake-flask method measures the equilibrium between the solid crystal and the solvated state[3].

Self-Validating Protocol Design

To ensure trustworthiness, this protocol incorporates a self-validating equilibrium check . A common failure point in solubility testing is measuring before the kinetic dissolution barrier is fully overcome. By sampling at two distinct time points, we mathematically validate that thermodynamic equilibrium has been achieved.

Step 1: Preparation of Saturated Suspensions

-

Accurately weigh an excess amount of the solid compound (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass is mandated to prevent potential UV-induced photo-isomerization of the hydrazone double bond.

-

Add 1.0 mL of the target organic solvent.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation (critical for volatile solvents like DCM or Methanol).

Step 2: Isothermal Equilibration

-

Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.5 °C.

-

Agitate at 300 RPM for 24 hours .

Step 3: Phase Separation and Validation Sampling

-

After 24 hours, remove the vial and allow the undissolved solid to settle for 10 minutes.

-

Extract a 100 µL aliquot of the supernatant.

-

Critical Step: Filter the aliquot using a 0.22 µm PTFE syringe filter . Causality: Standard cellulose acetate filters will dissolve in organic solvents like DMF or DCM, contaminating the sample and causing massive baseline interference during HPLC analysis.

-

Return the vial to the shaker for an additional 24 hours (Total time = 48 hours) and repeat the sampling process.

-

Validation Metric: If the concentration difference between the 24h and 48h samples is

, thermodynamic equilibrium is confirmed[4].

Workflow for the shake-flask equilibrium solubility determination using HPLC-UV quantification.

Analytical Quantification via HPLC-UV

Because 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine possesses a highly conjugated

Recommended Chromatographic Conditions:

-

Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution using 60:40 Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The addition of 0.1% TFA suppresses the ionization of the basic piperidine nitrogen, preventing peak tailing and ensuring a sharp, symmetrical peak.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~380–400 nm (optimized to the specific

of the nitrophenylhydrazone chromophore to ensure maximum sensitivity and avoid solvent cutoff interference). -

Sample Dilution: Saturated organic samples must be diluted with the mobile phase prior to injection to prevent detector saturation and solvent-mismatch peak distortion.

References

- ChemScene. 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)

- Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery.

- National Institutes of Health (PMC).

- Arabian Journal of Chemistry. Hansen parameters and GastroPlus assisted optimized topical elastic liposomes.

- MDPI.

Sources

The Piperidine Scaffold: From Natural Alkaloid to the Cornerstone of Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The piperidine ring—a six-membered nitrogen heterocycle—is arguably the most privileged scaffold in medicinal chemistry. From its early discovery as a natural product derivative to its current status as the most frequently utilized nitrogen heterocycle in U.S. FDA-approved pharmaceuticals[1], piperidine derivatives are foundational to neuroleptics, antivirals, and targeted receptor antagonists. This whitepaper explores the historical evolution, pharmacophore dynamics, and validated synthetic methodologies of piperidine-based compounds, providing actionable, self-validating protocols for bench scientists.

Historical Genesis: From Piper nigrum to the Laboratory

The journey of piperidine began in 1819 when the Danish chemist Hans Christian Ørsted isolated the alkaloid piperine from black pepper (Piper nigrum)[2]. However, the piperidine ring itself remained uncharacterized until the 1850s. During this period, Scottish chemist Thomas Anderson and French chemist Auguste Cahours independently obtained piperidine by reacting piperine with nitric acid, officially identifying and naming the cyclic amine[3].

Timeline of piperidine's evolution from natural alkaloid isolation to pharmaceutical dominance.

The Piperidine Pharmacophore: Why It Dominates Drug Design

Piperidine's dominance in drug discovery is not coincidental; it is driven by fundamental physicochemical properties. With a pKa of approximately 11.2, the secondary amine of the piperidine core is predominantly protonated at physiological pH (7.4)[4].

Mechanistic Causality in Binding: This protonated, cationic state is critical for anchoring the drug within target receptors. The positively charged nitrogen acts as a primary pharmacophore node, forming highly stable salt bridges with conserved anionic amino acid residues (such as Aspartate or Glutamate) located deep within the binding pockets of G-protein coupled receptors (GPCRs) and enzymes[5]. Furthermore, the stable chair conformation of the six-membered ring allows medicinal chemists to precisely orient functional groups in axial or equatorial positions, optimizing Van der Waals interactions with adjacent hydrophobic pockets[6].

Spatial pharmacophore model of a protonated piperidine ring within a target GPCR pocket.

Quantitative Landscape: Binding Affinities of Key Therapeutics

The structural versatility of piperidine allows it to act on a vast array of biological targets. Below is a quantitative summary of highly potent piperidine-based compounds and their target affinities, illustrating the scaffold's broad therapeutic utility.

| Compound / Drug | Target Receptor / Enzyme | Binding Affinity (IC50 / Ki) | Clinical Indication / Status |

| Spipethiane | Sigma-1 (σ1) Receptor | Ki = 0.5 nM | Investigational / Research[6] |

| Haloperidol | Dopamine D2 Receptor | IC50 ~ 1–5 nM | Schizophrenia (FDA Approved)[7] |

| MRS4917 | P2Y14 Receptor | IC50 = 2.88 nM | Inflammation / Pain (Investigational)[5] |

| Donepezil | Acetylcholinesterase | IC50 ~ 10–50 nM | Alzheimer's Disease (FDA Approved)[7] |

Core Synthetic Methodologies & Validated Protocols

As a Senior Application Scientist, I emphasize that selecting the correct synthetic route dictates the stereocontrol, yield, and scalability of the final drug substance. Below are two field-proven, self-validating protocols for constructing the piperidine core.

Method A: Reductive Amination of 1,5-Dicarbonyls

This method is highly versatile for accessing heavily substituted, chiral piperidines via an intramolecular cyclization cascade[8].

Step-by-Step Protocol:

-

Precursor Incubation: Dissolve 1.0 equivalent of the 1,5-dicarbonyl compound in a suitable solvent (e.g., dichloromethane or methanol). Add 1.0–1.2 equivalents of the primary amine. Stir at room temperature for exactly 30 minutes.

-

Causality & Validation: This 30-minute incubation is a critical self-validating step. It ensures the complete thermodynamic conversion of the precursors into the imine/enamine intermediate before any reducing agent is introduced. Rushing this step leads to the premature reduction of the starting dicarbonyl into a diol, drastically reducing yield[8].

-

-

Selective Reduction: Portion-wise, add 1.5–2.0 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

Causality & Validation: NaBH(OAc)₃ is chosen for its mild hydride-donating capacity. It selectively reduces the electron-deficient iminium ion without attacking unreacted carbonyls, ensuring high-fidelity cyclization[8].

-

-

Quenching & Purification: Monitor the reaction via thin-layer chromatography (TLC). Upon consumption of the intermediate, quench with saturated aqueous NaHCO₃ to neutralize the mixture. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[8].

Mechanistic workflow for synthesizing substituted piperidines via reductive amination.

Method B: Catalytic Hydrogenation of Pyridines

For unfunctionalized or simple alkyl-substituted piperidines, the direct reduction of the pyridine core is the most atom-economical approach, widely used in industrial scale-up[8].

Step-by-Step Protocol:

-

Reaction Setup: In a high-pressure reactor, dissolve 1.0 g of the substituted pyridine in 5 mL of glacial acetic acid[8].

-

Causality & Validation: The use of glacial acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen. Protonation disrupts the aromatic resonance energy of the ring, significantly lowering the activation barrier for hydrogenation.

-

-

Catalyst Addition: Add 5 mol% of platinum(IV) oxide (PtO₂, Adams' catalyst)[8].

-

Causality & Validation: PtO₂ is highly active under acidic conditions and resists poisoning by the basic piperidine product, which is safely sequestered as an acetate salt in the acidic medium.

-

-

Hydrogenation: Seal the reactor, purge with H₂ gas to remove ambient oxygen, and pressurize to 50–70 bar. Stir at room temperature for 4–10 hours[8].

-

Workup: Carefully vent the reactor. Quench the mixture with saturated NaHCO₃ until the acetic acid is fully neutralized. Filter the catalyst, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry, and concentrate under reduced pressure[8].

Conclusion

The piperidine ring remains an irreplaceable asset in the medicinal chemist's toolkit. By understanding the causality behind its pharmacophore interactions and mastering the precise synthetic controls required for its assembly, researchers can continue to leverage this privileged scaffold to develop next-generation therapeutics with sub-nanomolar precision.

References

-

[4] Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - ACS Omega. URL:[Link]

-

[7] Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - National Institutes of Health (NIH). URL:[Link]

-

[2] Bioavailability Enhancement by Piperine: A Review - Allied Academies. URL:[Link]

-

[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals - Journal of Medicinal Chemistry (ACS). URL:[Link]

-

[5] P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling - ACS Publications. URL:[Link]

-

[6] 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands - D-NB.info. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Biological Potential of Substituted Benzylpiperidines: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The N-benzylpiperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, recognized for its structural flexibility and three-dimensional character that make it a privileged scaffold in drug design.[1] Its inherent architecture, combining a basic piperidine ring with an aromatic benzyl group, facilitates crucial cation-π interactions with biological targets and offers a versatile platform for fine-tuning pharmacological efficacy and physicochemical properties.[1][2] This technical guide provides a comprehensive exploration of the vast biological potential of substituted benzylpiperidines. We will delve into their significant applications in neuropharmacology, particularly in the treatment of Alzheimer's disease and chronic pain, their emerging role as anticancer agents, and their utility as antimicrobial compounds. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into structure-activity relationships (SAR), detailed experimental protocols, and the causalities behind strategic therapeutic approaches.

The Benzylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylpiperidine framework is a recurring motif in a multitude of centrally acting therapeutic agents.[3] Its prevalence stems from a unique combination of structural and chemical properties that render it highly "druggable."

Core Structural Features and Physicochemical Properties

The scaffold consists of a saturated six-membered heterocycle (piperidine) containing a nitrogen atom, which is, in turn, substituted with a benzyl group. This arrangement provides an optimal balance of features:

-

Basicity: The piperidine nitrogen is typically protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets.

-

Hydrophobicity: The benzyl group provides a significant hydrophobic domain essential for engaging with nonpolar regions of target proteins.[3]

-

Conformational Flexibility: The piperidine ring can adopt various conformations (e.g., chair, boat), and the bond between the nitrogen and the benzyl group allows for rotational freedom. This flexibility enables the molecule to adapt its shape to fit diverse binding sites.

-

Cation-π Interactions: The protonated nitrogen in proximity to the aromatic benzyl ring is a classic pharmacophore for establishing strong, non-covalent cation-π interactions with aromatic amino acid residues (e.g., Tyr, Trp, Phe) in target proteins, a critical factor for high-affinity binding.[1]

These properties make the benzylpiperidine scaffold particularly effective for designing ligands that target the central nervous system (CNS), as its tunable lipophilicity often permits passage through the blood-brain barrier.

General Synthetic Strategies

The synthesis of substituted benzylpiperidines is well-established in organic chemistry. A common and straightforward approach involves the N-alkylation of a piperidine precursor with a substituted benzyl halide (e.g., benzyl bromide or chloride) or a related electrophile.[4] More complex derivatives, such as the Alzheimer's drug Donepezil, require multi-step synthetic pathways, often starting from precursors like 4-piperidinecarboxylic acid.[5]

Caption: A generalized workflow for the synthesis of N-benzylpiperidine derivatives via N-alkylation.

Neuropharmacological Applications: Targeting the Central Nervous System

The benzylpiperidine scaffold has proven exceptionally fruitful in the development of drugs for neurological and psychiatric disorders.

Alzheimer's Disease: Cholinesterase Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease (AD) is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine (ACh).[6] N-benzylpiperidine derivatives have emerged as a superior class of acetylcholinesterase (AChE) inhibitors.[6]

-

Mechanism of Action: By reversibly inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, thereby compensating for the loss of cholinergic neurons characteristic of AD. Several derivatives also show inhibitory activity against butyrylcholinesterase (BuChE), a related enzyme that can also hydrolyze ACh.[7][8] The renowned AD drug, Donepezil, is a prime example of a potent and selective AChE inhibitor built upon an N-benzylpiperidine core.[4]

-

Structure-Activity Relationship (SAR): Extensive studies have revealed that both the N-benzylpiperidine moiety and an additional functional group (e.g., benzoyl-containing functionality) are key for high-affinity binding and potent inhibition of AChE.[6] Dual-target inhibitors have also been designed, such as those that simultaneously inhibit AChE and the serotonin transporter (SERT) or histone deacetylase (HDAC), aiming to address both cognitive and neuropsychiatric symptoms of AD.[7][9][10]

The following table summarizes the in vitro inhibitory potency (IC₅₀) of selected benzylpiperidine derivatives against AChE and BuChE.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Reference |

| Donepezil | 0.0057 | 7.13 | 1250 | [4] |

| Compound 19 (Dual AChE/BuChE) | 5.10 | Moderate | - | [7] |

| Compound 21 (Selective BuChE) | > 200 | Good | - | [7] |

| Compound d5 (Dual HDAC/AChE) | 6.89 | - | - | [9] |

| Compound d10 (Dual HDAC/AChE) | 3.22 | - | - | [9] |

| Compound 4e (Dual AChE/BuChE) | 16.07 | 15.16 | ~1 | [8] |

Note: "-" indicates data was not specified in the cited source.

This protocol describes a self-validating system for determining the AChE inhibitory activity of test compounds. The reliability of the assay is ensured by including positive (a known inhibitor like Donepezil) and negative (vehicle) controls, allowing for the normalization of results and confirmation of enzyme activity.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve Acetylcholinesterase (AChE) from electric eel in the buffer to a concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

-

Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

-

Dissolve test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the AChE solution to each well.

-

Add 125 µL of the DTNB solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance every minute for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of AChE activity) using non-linear regression analysis.[11]

-

Caption: Inhibition of AChE by benzylpiperidines increases acetylcholine levels in the synapse.

Analgesia: A Dual-Target Approach to Pain Management

Traditional opioid analgesics, which primarily act as μ-opioid receptor (MOR) agonists, are highly effective but burdened with severe side effects like respiratory depression, constipation, and addiction potential.[12] A novel and promising strategy involves the development of dual-acting ligands that combine MOR agonism with sigma-1 receptor (σ₁R) antagonism.[12][13]

-

Causality Behind the Dual-Target Approach: The σ₁R is a unique intracellular chaperone protein that modulates various neurotransmitter systems, including the opioid system.[3] Antagonism of σ₁R has been shown to potentiate opioid analgesia while simultaneously mitigating some of its adverse effects, such as tolerance and hyperalgesia.[3][13] By designing a single molecule that engages both targets, researchers aim to create safer and more effective analgesics. Benzylpiperidine derivatives have proven to be an excellent scaffold for developing such dual-target ligands.[12]

-

Key Findings: A recently developed benzylpiperidine derivative, compound 52 , demonstrated high binding affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM).[12] In various animal models of pain (inflammatory, chronic), it produced potent antinociceptive effects.[12] Crucially, it exhibited fewer MOR-related side effects, including less constipation and physical dependence, compared to oxycodone.[12]

| Compound | MOR Kᵢ (nM) | σ₁R Kᵢ (nM) | Analgesic Efficacy (ED₅₀, mg/kg) | Reference |

| 52 | 56.4 | 11.0 | 4.04 (abdominal contraction) | [12] |

| 52 | 56.4 | 11.0 | 6.88 (carrageenan-induced pain) | [12] |

| 52 | 56.4 | 11.0 | 7.62 (CFA-induced chronic pain) | [12] |

This protocol is fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor, a critical first step in pharmacological characterization.

-

Membrane Preparation:

-

Prepare homogenized cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human MOR or σ₁R).

-

Quantify the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a specific radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound (the benzylpiperidine derivative).

-

The total reaction volume is brought up with an appropriate binding buffer.

-

To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of a known, unlabeled ligand.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticancer Potential of Benzylpiperidine Derivatives

Beyond the CNS, the benzylpiperidine scaffold is gaining attention for its potential in oncology.

-

Mechanisms of Action: Substituted benzylpiperidines have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC3) cancer.[14][15][16] The observed mechanisms often involve the induction of apoptosis (programmed cell death), characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[15][16] Another promising avenue is the inhibition of monoacylglycerol lipase (MAGL), an enzyme that is overexpressed in many aggressive cancers and contributes to tumor growth by supplying pro-tumorigenic fatty acids.[17] A benzylpiperidine-based MAGL inhibitor showed significant antiproliferative activity and induced apoptosis in pancreatic cancer cell models.[17]

| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀, µM) | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | 32.43 | [14] |

| Compound 6p (Alepterolic acid derivative) | MCF-7 (Breast) | 8.31 | [15] |

| Compound 21 (MAGL Inhibitor) | PDAC-3 (Pancreatic) | 9.28 | [18] |

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Culture:

-

Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzylpiperidine test compounds in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include wells with vehicle-only (negative control) and untreated cells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the percent viability against the compound concentration to determine the IC₅₀ value, the concentration that reduces cell viability by 50%.[14]

-

Antimicrobial Applications

The structural versatility of benzylpiperidines also extends to their use as antimicrobial agents.

-

Spectrum of Activity: Various N-benzyl piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities.[19] Studies have shown these compounds to be potent against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli.[19] Other piperidine derivatives have demonstrated varying degrees of inhibition against a panel of microbes including Staphylococcus aureus, Candida albicans, and Aspergillus flavus.[20]

This is a widely used qualitative method to screen for antimicrobial activity.

-

Media and Inoculum Preparation:

-

Prepare a suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Prepare a standardized microbial inoculum (e.g., a 0.5 McFarland standard suspension) of the test organism.

-

-

Inoculation:

-

Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of growth.

-

-

Disc Application:

-

Sterilize blank paper discs (typically 6 mm in diameter).

-

Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent.

-

Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.

-

Place a positive control disc (containing a known antibiotic/antifungal) and a negative control disc (containing only the solvent) on each plate.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

-

Result Measurement:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

-

Conclusion and Future Perspectives

The substituted benzylpiperidine scaffold is undeniably a privileged structure in drug discovery, offering a robust and adaptable framework for interacting with a wide range of biological targets.[1][3] Its demonstrated success in CNS disorders, particularly Alzheimer's disease and pain management, continues to drive innovation. The emerging applications in oncology and infectious diseases further broaden its therapeutic horizon.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Expanding the design of molecules that can modulate multiple targets simultaneously to treat complex, multifactorial diseases like neurodegeneration and cancer.[9]

-

Optimizing ADME Properties: Fine-tuning substitutions to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing bioavailability and reducing off-target toxicity.[21][22]

-

Stereochemistry: Investigating the stereochemical aspects of benzylpiperidine derivatives to optimize potency and reduce potential toxicity associated with specific isomers.[1]

The continued exploration of this versatile chemical motif, guided by a deep understanding of structure-activity relationships and validated by robust experimental protocols, promises to deliver the next generation of innovative therapeutics.

References

-

Di Stefano M., Masoni S., Bononi G., Poli G., Galati S., F. Gado, S. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. AIR Unimi. [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry. [Link]

-

Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists. (2002). Journal of Medicinal Chemistry. [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2021). ACS Medicinal Chemistry Letters. [Link]

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). Il Farmaco. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

-

Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2020). Archiv der Pharmazie. [Link]

-

SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (n.d.). ResearchGate. [Link]

-

Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (2004). Journal of Medicinal Chemistry. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2022). Molecules. [Link]

-

Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. (2005). Journal of Medicinal Chemistry. [Link]

-

2-Benzylpiperidine. (n.d.). Wikipedia. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. [Link]

-

Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2025). ResearchGate. [Link]

-

Structure of N-benzylpiperidine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. (1995). Journal of Medicinal Chemistry. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

-

The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. (2024). Bioorganic Chemistry. [Link]

-

Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. (2025). Helvetica Chimica Acta. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).

-

Methylphenidate. (n.d.). Wikipedia. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. [Link]

-

1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. (2009). Neuroscience. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (n.d.). CABI Digital Library. [Link]

-

4-Benzylpiperidine. (n.d.). Wikipedia. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2023). Molecules. [Link]

-

Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (n.d.). National Institutes of Health. [Link]

-

The synthesis and antimicrobial activity of new piperidi. (2014). Life Science Journal. [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Molekul. [Link]

-

Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (2025). MDPI. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nwmedj.org [nwmedj.org]

- 15. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 17. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]

- 22. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine from 1-methyl-4-piperidone

Introduction

Hydrazones derived from heterocyclic ketones are a prominent class of compounds in medicinal chemistry and drug development. The inherent structural features of the piperidine ring, combined with the versatile reactivity of the hydrazone moiety, make these scaffolds attractive for the synthesis of novel therapeutic agents. Specifically, 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a key intermediate in the synthesis of various biologically active molecules. Its structure combines the basic nitrogen of the piperidine ring, a feature common in many pharmaceuticals, with the electron-withdrawing nitro group on the phenyl ring, which can modulate the electronic and pharmacokinetic properties of the molecule. This application note provides a detailed protocol for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine from 1-methyl-4-piperidone and 4-nitrophenylhydrazine, including a discussion of the reaction mechanism, a step-by-step experimental procedure, and characterization data.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine proceeds via a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-methyl-4-piperidone by an acid catalyst (e.g., glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen atom of 4-nitrophenylhydrazine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and yielding the final hydrazone product.

Experimental Protocol

This protocol is designed for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-Methyl-4-piperidone | ≥97% | Sigma-Aldrich | 1445-73-4 |

| 4-Nitrophenylhydrazine | 98% | Alfa Aesar | 100-16-3 |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 |

| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Melting point apparatus

-

Spectroscopic instrumentation (FT-IR, NMR, Mass Spectrometer)

Procedure

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.13 g (10 mmol) of 1-methyl-4-piperidone in 30 mL of anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add 1.53 g (10 mmol) of 4-nitrophenylhydrazine.

-

Acid Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will start to crystallize out of the solution. For complete crystallization, cool the flask in an ice bath for 30 minutes.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: Determine the melting point of the purified product. Characterize the compound using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

DOT Script for Experimental Workflow

Sources

reaction of 4-nitrophenylhydrazine with piperidine derivatives

Application Note: Synthesis of 8-Nitro-γ-carbolines via Fischer Indolization of 4-Nitrophenylhydrazine and Piperidone Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Significance

The reaction between 4-nitrophenylhydrazine and piperidine derivatives (specifically 4-piperidones) is a highly efficient pathway for synthesizing 8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, commonly known as γ-carbolines. The indole and carboline scaffolds are "privileged structures" in medicinal chemistry due to their profound ability to modulate diverse biological pathways[1].